molecular formula C7H6BrN3 B2412335 6-Bromopyrazolo[1,5-a]pyridin-3-amine CAS No. 1540218-01-6

6-Bromopyrazolo[1,5-a]pyridin-3-amine

Cat. No. B2412335
M. Wt: 212.05
InChI Key: YKRULBBBRCTEFK-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6BrN3 . It is also known by its English synonyms Pyrazolo[1,5-a]pyridin-3-amine, 6-bromo- and 3-Amino-6-bromopyrazolo[1,5-a]pyridine .


Molecular Structure Analysis

The molecular structure of 6-Bromopyrazolo[1,5-a]pyridin-3-amine is represented by the InChI code: 1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromopyrazolo[1,5-a]pyridin-3-amine has a predicted density of 1.87±0.1 g/cm3 and a predicted pKa of 2.63±0.30 . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” has been used in the development of new anticancer agents. A compound containing a pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against six tumor cell lines .
  • Methods of Application or Experimental Procedures : The compound was tested for its anticancer activities against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . The IC50 values were determined to evaluate the effectiveness of the compound.
  • Results or Outcomes : The compound showed promising results, with IC50 values of 13.37, 13.04, 15.45, 7.05, 9.30, and 8.93 μM for the MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 tumor cell lines, respectively .

Application in Organic Synthesis

  • Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” has been used in the formation of the С–С bond between 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines and 3- or 4-methoxy-substituted phenyl via the Suzuki–Miyaura reaction .
  • Methods of Application or Experimental Procedures : The Suzuki–Miyaura reaction was performed for the formation of the С–С bond. For this purpose, 3-methoxyphenyl- and 4-methoxyphenylboronic acids were synthesized .
  • Results or Outcomes : The reaction resulted in the successful formation of the С–С bond between 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines and 3- or 4-methoxy-substituted phenyl .

Application in Material Science

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyridin-3-amine”, have attracted a great deal of attention in material science recently due to their significant photophysical properties .
  • Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
  • Results or Outcomes : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Application in Drug Discovery

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyridin-3-amine”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as a privileged scaffold for combinatorial library design and drug discovery .
  • Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
  • Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application in Material Storage

  • Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” is often stored in sealed, dry conditions at room temperature . This suggests its stability and potential use in material storage applications .
  • Methods of Application or Experimental Procedures : The compound is typically stored in solid or liquid form at normal shipping temperatures .
  • Results or Outcomes : The compound’s stability under these conditions suggests it may have potential applications in the storage of materials .

Future Directions

The future directions for 6-Bromopyrazolo[1,5-a]pyridin-3-amine are not specified in the search results. Its potential uses and developments would depend on ongoing research and advancements in the field .

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRULBBBRCTEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyridin-3-amine

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